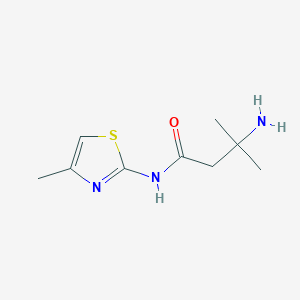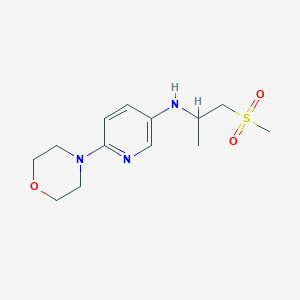
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide, also known as AMTB, is a compound that has been extensively studied in scientific research due to its potential applications in various fields. The compound has been found to possess unique biochemical and physiological effects, which make it an interesting molecule to study.
作用机制
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide inhibits the T-type calcium channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for various physiological processes. The inhibition of T-type calcium channels by this compound has been found to have neuroprotective effects and to reduce pain perception.
Biochemical and physiological effects:
In addition to its effects on T-type calcium channels, this compound has been found to have other biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. This compound has also been found to reduce inflammation and to have anti-oxidant properties.
实验室实验的优点和局限性
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. This compound is a highly specific inhibitor of T-type calcium channels and may not be effective in inhibiting other calcium channels. Additionally, the compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide. One area of research is the development of new drugs that target T-type calcium channels for the treatment of various diseases such as epilepsy, neuropathic pain, and cardiovascular disease. Another area of research is the study of the role of T-type calcium channels in cancer and the development of new cancer therapies that target these channels. Additionally, the biochemical and physiological effects of this compound on other proteins and processes should be further investigated to fully understand the potential applications of this compound.
合成方法
The synthesis of 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide involves the reaction of 3-amino-3-methylbutanoic acid with 4-methyl-2-thiazolylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has been found to have potential applications in various fields of scientific research. One of the most significant areas of research is the study of ion channels. This compound is a potent and selective inhibitor of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, cardiac function, and hormone release. The compound has been used to study the role of T-type calcium channels in these processes and to develop new drugs that target these channels.
属性
IUPAC Name |
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-5-14-8(11-6)12-7(13)4-9(2,3)10/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVNDVJRQUGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)


![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
